(5H-imidazo[5,1-a]isoindol-5-yl)methanamine
Description
(5H-Imidazo[5,1-a]isoindol-5-yl)methanamine is a heterocyclic compound featuring a fused imidazo-isoindole core with a methanamine substituent at the 5-position. This scaffold is structurally analogous to indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors such as NLG919 and navoximod, which share the 5H-imidazo[5,1-a]isoindole backbone but differ in their substituents.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5H-imidazo[5,1-a]isoindol-5-ylmethanamine |
InChI |
InChI=1S/C11H11N3/c12-5-10-8-3-1-2-4-9(8)11-6-13-7-14(10)11/h1-4,6-7,10H,5,12H2 |
InChI Key |
SLXFMQKMCILGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N3C2=CN=C3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an isoindole precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also optimize the reaction conditions for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
(5H-imidazo[5,1-a]isoindol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole and isoindole derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazole or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-isoindole ketones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
The applications of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine are primarily in scientific research, where it serves as a building block for various chemical syntheses. More specifically, compounds in the 5H-imidazo[5,1-a]isoindole class have demonstrated effectiveness as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) .
IDO1 Inhibition and Immunotherapy
IDO1 is an enzyme that suppresses anti-tumor immunity, and its inhibition has become a target for cancer immunotherapy .
- Azole-Based IDO1 Inhibitors A novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles are potent inhibitors of IDO1 . Systematic investigation of different substitutions on the azole ring revealed significant variations in inhibitory activity, spanning over four orders of magnitude . The most active compound in the study was a tight binder, with its IC50 value approaching the enzyme concentration .
- IDO1 inhibition and Cancer Treatment Research indicates that inhibiting IDO1 can enhance the effects of cancer immunotherapy . For example, studies have explored the impact of combining IDO1 inhibitors with other therapeutic agents like abemaciclib to promote anti-tumor immunity .
- Abemaciclib and Immune Response Abemaciclib (Abe) can promote anti-tumor immunity by promoting dendritic cell maturation and macrophage differentiation into M1 . It can also trigger the secretion of interleukin-2 (IL-2) from cytotoxic T lymphocytes (CTLs), which is beneficial for cancer immunotherapy .
Mechanism of Action
The mechanism by which (5H-imidazo[5,1-a]isoindol-5-yl)methanamine exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural and pharmacological differences between (5H-imidazo[5,1-a]isoindol-5-yl)methanamine and analogous compounds:
Structural and Functional Insights
- Substituent Effects: Methanamine vs. However, the absence of bulky substituents (e.g., cyclohexyl) may reduce hydrophobic interactions critical for IDO1 binding . Fluoro Substitution: Navoximod’s 6-fluoro group improves potency and selectivity by modulating electron density and steric effects .
Pharmacokinetic Profiles :
- NLG919 and navoximod exhibit favorable pharmacokinetics, with navoximod achieving oral bioavailability via optimized logP (2.8) and molecular weight (328.4 g/mol). In contrast, this compound’s lower molecular weight (estimated ~236 g/mol) and amine group may alter absorption and metabolism .
Biological Activity
(5H-imidazo[5,1-a]isoindol-5-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the kynurenine pathway of tryptophan metabolism, influencing immune responses and cancer progression. Research indicates that compounds within this class may offer therapeutic benefits in oncology and immunology.
Chemical Structure and Properties
The compound features an imidazo[5,1-a]isoindole scaffold, which is known for its biological activity. The structural characteristics that contribute to its function include:
- Imidazole Ring : Provides a site for interaction with heme enzymes.
- Isoindole Moiety : Enhances binding affinity and specificity towards biological targets.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first step in the kynurenine pathway, leading to immune suppression in tumor microenvironments. Inhibition of IDO1 can restore immune function against tumors. Several studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against IDO1.
- IC50 Values : Compounds derived from this scaffold have shown IC50 values ranging from nanomolar to micromolar concentrations, indicating potent activity. For instance, some derivatives have displayed IC50 values as low as 34 nM, making them highly effective inhibitors .
Anticancer Activity
Research has indicated that this compound derivatives can selectively inhibit the growth of cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing cancer therapeutics.
- Case Study : In one study, specific derivatives were tested on murine liver cell lines, revealing potent growth inhibition in tumorigenic cells without affecting non-tumorigenic counterparts at concentrations as low as 10 µM .
The mechanism by which this compound exerts its biological effects primarily involves:
- Competitive Inhibition : Binding to the active site of IDO1, thereby preventing substrate access.
- Alteration of Immune Response : By inhibiting IDO1 activity, these compounds can enhance T-cell activation and proliferation in the tumor microenvironment.
Table 1: Summary of Biological Activities
| Compound Name | Target | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| This compound | IDO1 | 34 | High |
| Derivative A | Cancer Cell Lines | 10 | Tumor-selective |
| Derivative B | IDO1 | 100 | Moderate |
Q & A
Q. What synthetic methodologies are validated for generating the 5H-imidazo[5,1-a]isoindole core?
The core structure is typically synthesized via condensation of ethylenediamine with 2-aroylbenzoic acid derivatives under refluxing toluene. Critical steps include controlling reaction temperature (110–120°C) and monitoring intermediates via UV/IR spectroscopy to confirm structural integrity. Earlier misassignments of the product as benzophenonimines were corrected using spectral comparisons (e.g., IR carbonyl frequencies at ~1700 cm⁻¹ confirm lactam formation) .
Q. How can structural misassignments in early literature be resolved experimentally?
Contradictions in early reports (e.g., benzophenonimine vs. 5H-imidazo[5,1-a]isoindol-5-one) require:
Q. What analytical techniques are critical for characterizing (5H-imidazo[5,1-a]isoindol-5-yl)methanamine derivatives?
Q. What are the primary biological targets of this compound class?
Derivatives like Navoximod (NLG919) are potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism linked to immune suppression in cancer. In vitro IC₅₀ values range from 10–100 nM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize IDO1 inhibition?
- Hydrophobic substitutions : Adding cyclohexyl or benzyl groups at the 5-position enhances binding to IDO1’s hydrophobic pocket (e.g., Navoximod: IC₅₀ = 72 nM).
- Polar functional groups : Hydroxyl or amine moieties improve solubility and reduce off-target effects (e.g., hERG inhibition).
- Stereochemistry : Enantiomers show 2–3-fold potency differences, requiring chiral resolution (e.g., S-configuration in Navoximod) .
Q. What experimental strategies address poor pharmacokinetic (PK) properties in vivo?
- Prodrug design : Esterification of hydroxyl groups (e.g., NLG919’s ethanol moiety) improves oral bioavailability.
- CYP450 inhibition assays : Mitigate metabolic instability using liver microsomes (e.g., human/rat CLint values).
- Plasma protein binding (PPB) : Adjust lipophilicity (logP < 3) to reduce PPB and enhance free drug availability .
Q. How to design experiments resolving contradictory efficacy data in immune-oncology models?
- Dose optimization : Test NLG919 at 50–200 mg/kg/day in syngeneic tumor models (e.g., CT26 colon carcinoma).
- Combination therapy : Pair with checkpoint inhibitors (anti-PD-1) or vaccines to assess synergistic T-cell activation (95% tumor reduction reported) .
- Biomarker validation : Measure kynurenine/tryptophan ratios in serum to confirm IDO1 target engagement .
Q. What mechanistic insights support the compound’s role in reversing T-cell suppression?
Q. How to troubleshoot low yields in large-scale synthesis?
- Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro to amine groups).
- Solvent optimization : Replace toluene with DMF/H₂O mixtures to enhance solubility of intermediates.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression and minimizes byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
